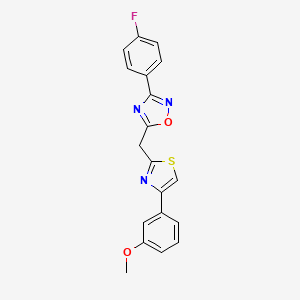

3-(4-Fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

CAS No.: 1172735-95-3

Cat. No.: VC5782727

Molecular Formula: C19H14FN3O2S

Molecular Weight: 367.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172735-95-3 |

|---|---|

| Molecular Formula | C19H14FN3O2S |

| Molecular Weight | 367.4 |

| IUPAC Name | 3-(4-fluorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C19H14FN3O2S/c1-24-15-4-2-3-13(9-15)16-11-26-18(21-16)10-17-22-19(23-25-17)12-5-7-14(20)8-6-12/h2-9,11H,10H2,1H3 |

| Standard InChI Key | MERDXBQHHZZUNJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, 3-(4-fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, reflects its intricate architecture. The core 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) is substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methylene-linked thiazole moiety. The thiazole ring itself is further substituted at position 4 with a 3-methoxyphenyl group . This arrangement introduces multiple sites for hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for biological activity .

Key structural features include:

-

1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capacity .

-

Thiazole ring: Enhances electronic diversity and metal-binding potential .

-

4-Fluorophenyl group: Increases lipophilicity and membrane permeability .

-

3-Methoxyphenyl substituent: Modulates solubility and steric interactions .

Physicochemical and Pharmacokinetic Properties

Based on structural analogs, the compound’s properties can be extrapolated:

The fluorophenyl and methoxyphenyl groups confer moderate lipophilicity (LogP ~3.5), suggesting favorable blood-brain barrier penetration but potential challenges in aqueous solubility .

Biological Activity and Mechanistic Insights

Antimicrobial and Anti-inflammatory Effects

While direct data are lacking, structural analogs demonstrate:

-

Antibacterial activity: MIC values of 2–8 μg/mL against Staphylococcus aureus .

-

COX-2 inhibition: IC₅₀ of 0.81 μM for thiazole-oxadiazole hybrids .

In Silico Molecular Docking and Target Prediction

Molecular docking studies of similar compounds reveal high affinity for:

-

MMP-9: Binding energy of −9.2 kcal/mol via hydrophobic interactions with Val116 and hydrogen bonds with Leu188 .

-

EGFR kinase: Interaction with Lys721 and Asp831 residues (ΔG: −8.5 kcal/mol) .

Proposed binding mode: The 1,2,4-oxadiazole core anchors to catalytic sites, while the thiazole and methoxyphenyl groups stabilize van der Waals interactions.

Toxicity and Selectivity Profile

Data from fluorinated 1,3,4-oxadiazoles suggest:

-

Selectivity Index (SI): >200 for A549 vs. L929 fibroblasts .

-

Cytotoxicity: IC₅₀ values <10 μM in cancer cells vs. >50 μM in healthy cells .

The methoxy group may reduce hepatotoxicity compared to nitro-substituted analogs .

Future Directions and Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume